

Introduction: The Strategic Value of Isotopic Labeling

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Compound of Interest

Compound Name: 4-Iodonitrobenzene-¹³C₆

CAS No.: 1216468-84-6

Cat. No.: B591218

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In the landscape of modern drug discovery and development, precision and accuracy are paramount. The ability to unequivocally track, identify, and quantify molecules within complex biological matrices is a cornerstone of pharmacokinetic, metabolic, and toxicological studies. 4-Iodonitrobenzene-¹³C₆ emerges as a critical tool in this pursuit. As a stable isotope-labeled (SIL) analogue of 4-iodonitrobenzene, it provides an internal standard of the highest caliber for mass spectrometry-based bioanalysis. The incorporation of six ¹³C atoms introduces a predictable +6 Dalton mass shift, creating a compound that is chemically identical to its unlabeled counterpart but mass-spectrometrically distinct. This guide provides an in-depth examination of its properties, synthesis, characterization, and application for researchers, scientists, and drug development professionals.

Physicochemical and Isotopic Properties

The fundamental characteristics of 4-Iodonitrobenzene-¹³C₆ are defined by its isotopic enrichment. While its chemical reactivity mirrors the unlabeled compound, its physical properties, particularly its mass, are fundamentally altered for analytical purposes.

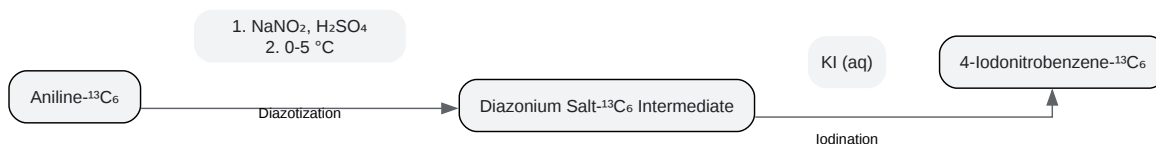
Property	4-Iodonitrobenzene- ¹³ C ₆	4-Iodonitrobenzene (Unlabeled)	Reference(s)
CAS Number	1216468-84-6	636-98-6	[1][2]
Molecular Formula	¹³ C ₆ H ₄ INO ₂	C ₆ H ₄ INO ₂	[1][2]
Molecular Weight	254.96 g/mol	249.01 g/mol	[1][2]
Exact Mass	254.94880 Da	248.92868 Da	[1][2]
Isotopic Purity	Typically ≥99 atom % ¹³ C	N/A	
Appearance	Light yellow to brown solid/powder	Yellow powder	[3]
Melting Point	171-173 °C	171-177 °C	
Solubility	Insoluble in water	Insoluble in water	[4]

Synthesis and Purification: A Pathway to Isotopic Purity

The synthesis of 4-Iodonitrobenzene-¹³C₆ leverages established organic chemistry principles, with the critical distinction being the use of a ¹³C-enriched starting material. The most common route for the unlabeled compound is a Sandmeyer-type reaction, which is adapted for the labeled version.[5][6]

Conceptual Synthesis Pathway

The synthesis originates from a fully labeled benzene ring, such as ¹³C₆-aniline. This precursor undergoes diazotization followed by iodination.



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Caption: Conceptual workflow for the synthesis of 4-Iodonitrobenzene-¹³C₆.

Field-Validated Laboratory Protocol (Adapted for ¹³C₆ Synthesis)

This protocol describes the synthesis of the unlabeled compound, which is directly applicable for the labeled version provided the starting material is Aniline-¹³C₆ or a similar labeled precursor. The causality for specific conditions is highlighted.

1. Diazotization of the Amine Precursor:

- Step 1: In a flask, dissolve the ¹³C₆-aniline precursor in a solution of sulfuric acid (H₂SO₄) and water.[5]
- Step 2: Cool the mixture in an ice-salt bath to maintain a temperature between 0-5 °C.
 - Causality: Low temperatures are critical to prevent the highly unstable diazonium salt from decomposing prematurely, which could lead to side reactions and significantly lower yields.[6][7] The diazonium salt can react with water at higher temperatures to form undesired phenol byproducts.[5]
- Step 3: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C.[6]
 - Causality: A slow, controlled addition prevents localized heating (exotherms) that would decompose the diazonium intermediate.[7] Continuous stirring ensures homogenous

reaction conditions.

2. Iodination:

- Step 4: In a separate beaker, prepare a solution of potassium iodide (KI) in water.[5][6]
- Step 5: Slowly and carefully add the cold diazonium salt solution from Step 3 to the KI solution. Vigorous bubbling (nitrogen gas evolution) will be observed.
 - Causality: The iodide ion (I^-) acts as a nucleophile, displacing the N_2 group from the aromatic ring. The release of nitrogen gas (N_2) is a strong thermodynamic driving force for the reaction.[5]

3. Isolation and Purification:

- Step 6: After the addition is complete and gas evolution has subsided, allow the mixture to warm to room temperature.
- Step 7: Collect the resulting solid precipitate by vacuum filtration.[6]
- Step 8: Wash the crude product with cold water to remove any residual salts.
- Step 9: Purify the product via recrystallization, typically from ethanol.[5]
 - Causality: Recrystallization is a crucial step to remove unreacted starting materials and side products, ensuring the high chemical purity required for its use as an analytical standard.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and isotopic enrichment of 4-Iodonitrobenzene- $^{13}C_6$ is essential. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system.

Analytical Technique	Expected Result for 4-Iodonitrobenzene- ¹³ C ₆	Purpose & Causality	Reference(s)
Mass Spectrometry (MS)	Molecular Ion (M ⁺) at m/z ≈ 255	Confirms the molecular weight and isotopic incorporation. The +6 Da shift from the unlabeled compound (m/z ≈ 249) validates the presence of the six ¹³ C atoms.	[1]
¹ H NMR	Spectrum should be identical to the unlabeled standard.	Confirms the proton environment and structural integrity. Isotopic labeling of carbon does not significantly alter the chemical shifts of adjacent protons.	[2]
¹³ C NMR	Complex spectrum with ¹³ C- ¹³ C coupling; all signals are singlets in a broadband-decoupled spectrum.	Confirms the presence and position of the ¹³ C labels. The absence of ¹ H- ¹³ C coupling (in decoupled mode) and the presence of ¹³ C- ¹³ C coupling provides definitive proof of enrichment.	[2][8][9]
Purity Analysis (HPLC/GC)	Single major peak (typically >98%)	Establishes the chemical purity of the compound, ensuring that it is free from	

synthetic byproducts
or starting materials.

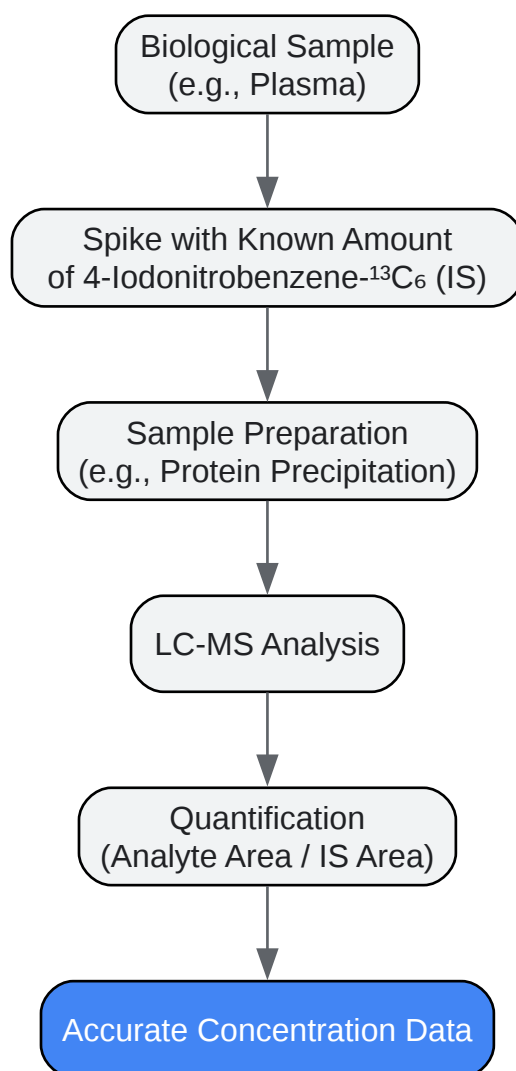
Core Applications in Pharmaceutical Research and Development

The primary utility of 4-Iodonitrobenzene-¹³C₆ is as a heavy-labeled internal standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Internal Standard in Pharmacokinetic (PK) Studies

In drug development, accurately measuring the concentration of a drug candidate or its metabolites in biological samples (e.g., plasma, urine) over time is fundamental.

- Workflow:
 - A known concentration of 4-Iodonitrobenzene-¹³C₆ (the internal standard, IS) is spiked into every unknown biological sample and every calibration standard containing the unlabeled analyte (4-iodonitrobenzene).
 - The samples are processed (e.g., protein precipitation, solid-phase extraction) and injected into the LC-MS system.
 - During processing, any loss of analyte will be mirrored by a proportional loss of the IS, as they are chemically identical.
 - The mass spectrometer monitors the mass-to-charge ratio (m/z) for both the analyte and the IS.
 - The concentration of the analyte is determined by the ratio of its peak area to the peak area of the IS.
- Trustworthiness: This ratio-based method corrects for variations in sample preparation, injection volume, and instrument response, providing highly accurate and precise quantification. The co-elution of the SIL-IS with the analyte is the gold standard for mitigating matrix effects in LC-MS.[10]



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Caption: Workflow for using a SIL compound as an internal standard in bioanalysis.

Metabolite Identification and Profiling

Stable isotopes are powerful tools for tracing metabolic pathways.[11] While 4-Iodonitrobenzene itself may not be a drug, it serves as a model compound or a synthetic building block. If a drug candidate contains the 4-iodonitrophenyl moiety, using the ¹³C₆-labeled version in preclinical studies can help differentiate drug-derived metabolites from endogenous background noise in mass spectrometry data.[11]

Building Block for Complex Labeled Molecules

4-Iodonitrobenzene-¹³C₆ can serve as a versatile, isotopically labeled starting material. The iodo- and nitro- groups are amenable to a wide range of organic transformations (e.g., Suzuki coupling, reduction of the nitro group), allowing for the synthesis of more complex ¹³C₆-labeled molecules for advanced research applications.[\[12\]](#)

Safety, Handling, and Storage

As with its unlabeled counterpart, 4-Iodonitrobenzene-¹³C₆ is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

Hazard Class	GHS Code	Description	Reference(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[1]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[1]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[1]
Skin Irritation	H315	Causes skin irritation	[1]
Eye Irritation	H319	Causes serious eye irritation	[1]
Genetic Defects	H341	Suspected of causing genetic defects	

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[\[13\]](#)
- Handling: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[13\]](#)[\[14\]](#)

- Storage: Store in a tightly sealed container in a cool, dry, and locked-up place.[13] The compound may be light-sensitive.[4]

Conclusion

4-Iodonitrobenzene- $^{13}\text{C}_6$ is more than a simple chemical; it is a precision tool engineered for the exacting demands of pharmaceutical science. Its value lies in its isotopic stability and its chemical fidelity to its unlabeled analogue, providing a self-validating system for quantitative bioanalysis. By enabling researchers to achieve unparalleled accuracy in PK and metabolic studies, it plays a vital role in advancing drug candidates from the laboratory to the clinic. Proper understanding of its synthesis, characterization, and safe handling is essential to fully leverage its capabilities in the pursuit of novel therapeutics.

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